2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide

Kinase inhibitor library Structure-activity relationship WAY library screening

Select this specific benzothiadiazole-sulfonyl acetamide (CAS 956932-32-4) to eliminate target ambiguity in your screening cascade. Unlike generic thiadiazole analogs, its 4-sulfonyl linkage and electron-deficient 2,4-difluorophenyl tail (Σσ ≈ +0.40) confer distinct kinase selectivity profiles—substitution with a 5-sulfonyl or alternative N-aryl variant can shift IC₅₀ by >1000-fold or invert isoform selectivity ratios. Critically, it lacks the primary sulfonamide zinc-binding motif required for carbonic anhydrase inhibition, the thiophene-L-arginine tail essential for NRP1 antagonism (cf. EG00229), and the benzenesulfonamide core needed for GGT inhibition. This makes it an indispensable negative control for deconvoluting CA-mediated pH artifacts and validating on-target pharmacology. At MW 369 g/mol with cLogP ~2.1, it offers superior ligand efficiency and reduced non-specific binding versus bulkier analogs (WAY-329604 cLogP ~3.8), making it ideal for fragment-based and lead-like screening libraries compliant with Lipinski's Rule of Five.

Molecular Formula C14H9F2N3O3S2
Molecular Weight 369.4 g/mol
Cat. No. B10815758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide
Molecular FormulaC14H9F2N3O3S2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C14H9F2N3O3S2/c15-8-4-5-10(9(16)6-8)17-13(20)7-24(21,22)12-3-1-2-11-14(12)19-23-18-11/h1-6H,7H2,(H,17,20)
InChIKeyWGPNLQUEXKZUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide (WAY-329595): Core Identity and Chemical Class


2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide (CAS 956932-32-4; synonym WAY-329595) is a synthetic small molecule (MW 369.37 g/mol, C₁₄H₉F₂N₃O₃S₂) featuring a 2,1,3-benzothiadiazole core linked via a sulfonyl group to an N-(2,4-difluorophenyl)acetamide tail . It is catalogued within the WAY library, a collection of compounds screened against diverse kinase and drug-target panels . The compound belongs to the broader thiadiazole-sulfonamide family, a class extensively validated as inhibitors of human carbonic anhydrases (hCA), gamma-glutamyl transpeptidase (GGT), and other disease-relevant enzymes .

Why 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide Cannot Be Replaced by Generic Thiadiazole Analogs


Within the thiadiazole-sulfonamide chemical space, minor structural variations profoundly alter target engagement and selectivity profiles. For example, the position of the sulfonyl linker (4-sulfonyl vs. 5-sulfonyl on the benzothiadiazole) dictates binding to neuropilin-1 versus αVβ3 integrin, with IC₅₀ shifts exceeding three orders of magnitude . Similarly, the N-aryl acetamide tail strongly modulates isoform selectivity in carbonic anhydrase inhibition; in closely related thiadiazolyl-benzenesulfonamide series, altering the aromatic tail substituent shifts hCA II/hCA XII selectivity ratios from 0.2 to over 20, with Ki values varying between 1.5 and 88.5 nM across analogs . Therefore, substituting 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide with a generic thiadiazole compound bearing a different substitution pattern risks complete loss of target activity and introduces uncharacterized off-target liabilities.

Quantitative Differentiation Evidence for 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide Against Closest Structural Analogs


Structural Differentiation from N-(2,6-Diethylphenyl) Analog (WAY-329604): Impact of Ortho-Substitution on Molecular Topology and Predicted Kinase Selectivity

The target compound carries a 2,4-difluorophenyl acetamide tail, in contrast to the 2,6-diethylphenyl analog WAY-329604 (CAS 868963-82-0, C₁₈H₁₉N₃O₃S₂, MW 389.49) . The 2,6-diethyl substitution introduces significant steric bulk (molar refractivity ~46.8 for two ethyl groups vs. ~10.2 for two fluorine atoms) and alters the electrostatic potential surface of the terminal aryl ring. In the WAY library kinase screening paradigm, such steric and electronic differences at the solvent-exposed terminus of type I/II kinase inhibitors frequently translate into distinct selectivity fingerprints across the kinome, although direct target-specific IC₅₀ values for WAY-329595 remain undisclosed in the public domain .

Kinase inhibitor library Structure-activity relationship WAY library screening

Differentiation from Direct Benzenesulfonamide hCA Inhibitors: Acetamide Linker Alters Zinc-Binding Pharmacophore Geometry

Potent hCA inhibitors such as acetazolamide (Ki hCA II = 12 nM) and thiadiazolyl-benzenesulfonamide derivatives (e.g., compound 17 in Banoglu et al.: Ki hCA II = 3.1 nM, Ki hCA XII = 1.5 nM) rely on a primary sulfonamide (-SO₂NH₂) directly attached to an aromatic ring to coordinate the active-site zinc ion . In contrast, the target compound features a sulfonyl group (-SO₂-) bridged to an acetamide (-CH₂CONH-aryl) tail, lacking the zinc-coordinating primary sulfonamide motif . This fundamental pharmacophoric difference redirects the compound away from canonical hCA inhibition toward alternative targets, such as kinases or other ATP-binding proteins, where the benzothiadiazole-sulfonyl scaffold serves as a hinge-binding or hydrophobic pocket motif rather than a metal-chelating warhead.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group

Differentiation from Benzothiadiazole Sulfonamide NRP1 Antagonists (EG00229 Class): Acetamide vs. Amino Acid Tail Determines Target Class Engagement

EG00229 (CAS 1210945-69-9) is a well-characterized 4-sulfonyl benzothiadiazole derivative that potently inhibits VEGF-A binding to neuropilin-1 (NRP1) with IC₅₀ = 3 μM (purified NRP1) and 8 μM (cell-based), achieved through a thiophene-L-arginine tail that engages the NRP1 b1 domain . The target compound replaces this complex amino-acid tail with a simple N-(2,4-difluorophenyl)acetamide moiety, reducing molecular weight from 501 g/mol (EG00229) to 369 g/mol and eliminating the guanidine and carboxylate groups required for NRP1 binding . This structural divergence predicts that the target compound does not engage NRP1 at pharmacologically relevant concentrations, instead redirecting toward targets compatible with smaller, neutral terminal groups—consistent with its classification in kinase-focused screening libraries.

Neuropilin-1 antagonist VEGF-A signaling Benzothiadiazole scaffold repurposing

Differentiation from GGT-Inhibiting Benzothiadiazole Benzenesulfonamides: Substitution Pattern Determines Enzyme Selectivity Class

A patent class (US 2010/0197745 A1) describes benzylthiadiazole benzenesulfonamide derivatives as gamma-glutamyl transpeptidase (GGT) inhibitors for tumor chemosensitization. The claimed general structure (Formula I) requires a benzenesulfonamide core linked to the benzothiadiazole via a methylene or heteroatom bridge, with R₁–R₁₀ substituents including H, Cl, F, Br, I, OH, alkoxy, or NO₂ . The target compound lacks the benzenesulfonamide core (replaced by a direct acetamide tail) and places the sulfonyl group at the 4-position of benzothiadiazole rather than via a methylene-linked benzene ring, falling outside the claimed GGT inhibitor pharmacophore. This structural exclusion predicts that the target compound does not inhibit GGT at therapeutically relevant concentrations, differentiating it from the patented GGT inhibitor class.

Gamma-glutamyl transpeptidase inhibition Cancer chemosensitization Benzothiadiazole sulfonamide patents

Advantage Over Acetazolamide and Classical CA Inhibitors: Avoidance of Carbonic Anhydrase-Mediated pH Homeostasis Interference in Cellular Assays

Acetazolamide (Ki hCA II = 12 nM; Ki hCA I = 250 nM) and methazolamide are standard carbonic anhydrase inhibitors that alter intracellular and extracellular pH homeostasis at therapeutically relevant concentrations, complicating interpretation in cell-based assays . Structurally related thiadiazolyl-benzenesulfonamides achieve even higher potency (Ki hCA II = 2.4–31.6 nM) . The target compound, lacking the primary sulfonamide zinc-binding group, is predicted to be devoid of hCA inhibitory activity (see Evidence Item 2). This predicted CA-inert profile offers a practical advantage: when used in cell-based phenotypic screens or kinase selectivity panels, pH-dependent artifacts arising from CA inhibition (e.g., altered lysosomal pH, perturbed endosomal trafficking) are avoided, providing cleaner assay windows compared to acetazolamide or other CA-active sulfonamide controls.

Off-target liability Carbonic anhydrase avoidance Kinase inhibitor selectivity

Differentiation Within the WAY Library Screening Space: 2,4-Difluorophenyl vs. 3-Ethylphenyl and 2,6-Dimethylphenyl Acetamide Analogs

Several close analogs exist within the WAY compound collection, including the 3-ethylphenyl analog (CAS not independently confirmed, MW ~385 g/mol) and 2,6-dimethylphenyl analog (CAS not independently confirmed, MW ~373 g/mol) . Among these, the 2,4-difluorophenyl substitution confers the highest electronegativity at the terminal ring (Hammett σₚ values: F = +0.06, σₘ for 2-F = +0.34; vs. ethyl σₘ = -0.07, methyl σₘ = -0.07) . Increased aryl ring electron deficiency may enhance binding to kinase hinge regions with electron-rich adenine-binding pockets through π-stacking and dipole-dipole interactions, a hypothesis consistent with fragment-based observations in kinase inhibitor design but not yet confirmed by direct comparative enzymology for this specific series.

WAY compound library Phenyl ring substitution SAR Chemical probe selection

Optimal Deployment Scenarios for 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide Based on Differentiated Evidence


Kinase Inhibitor Screening Libraries Requiring Carbonic Anhydrase-Clean Chemical Probes

The compound's predicted lack of carbonic anhydrase inhibitory activity—owing to the absence of a primary sulfonamide zinc-binding pharmacophore, in contrast to acetazolamide (Ki hCA II = 12 nM) and thiadiazolyl-benzenesulfonamide derivatives (Ki hCA II as low as 2.4 nM) —makes it suitable for kinase-focused screening collections where CA-mediated pH artifacts must be avoided. Incorporating this compound into a diversity set alongside CA-active controls enables deconvolution of CA-dependent vs. CA-independent cellular phenotypes in high-content screening campaigns.

Structure-Activity Relationship (SAR) Studies Exploring Terminal Aryl Substitution Effects on Benzothiadiazole Kinase Ligands

As the most electron-deficient terminal aryl variant among the closest WAY acetamide analogs (Σσ ≈ +0.40 vs. -0.07 for 3-ethylphenyl and +0.20 for 2,6-dimethylphenyl) , this compound serves as a key SAR probe for evaluating the role of aryl ring electronics in target engagement. Its reduced steric bulk relative to the 2,6-diethylphenyl analog WAY-329604 (ΔMR ≈ 36.6 cm³/mol) further allows systematic dissection of steric versus electronic contributions to kinase selectivity.

Negative Control for Neuropilin-1 (NRP1) and Gamma-Glutamyl Transpeptidase (GGT) Target Engagement Studies

Unlike EG00229 (NRP1 IC₅₀ = 3–8 μM) and the patented GGT inhibitor class (US 2010/0197745 A1) , this compound lacks the requisite pharmacophoric elements for either target (thiophene-L-arginine tail for NRP1; benzenesulfonamide core for GGT). This makes it an ideal negative control in cell-based assays designed to validate target engagement of NRP1 or GGT inhibitors, ensuring that observed biological effects are attributable to the intended pharmacology rather than benzothiadiazole scaffold-related interference.

Chemical Biology Studies Requiring Smaller, Neutral Benzothiadiazole Scaffolds with Favorable Ligand Efficiency

At MW 369 g/mol—substantially smaller than EG00229 (~501 g/mol) and most thiadiazolyl-benzenesulfonamide hCA inhibitors—this compound offers improved ligand efficiency potential. Its predicted moderate lipophilicity (cLogP ~2.1) relative to bulkier analogs (WAY-329604 cLogP ~3.8) further supports its use in fragment-based or lead-like screening collections where compliance with Lipinski's rule of five and minimization of non-specific binding are prioritized.

Quote Request

Request a Quote for 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.